Lemnalol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

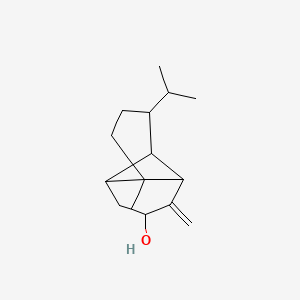

Lemnalol is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure and stereochemistry make it an interesting subject for synthetic and mechanistic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lemnalol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve functional group transformations, such as hydroxylation and isopropylation, to introduce the desired substituents. The reaction conditions often require precise control of temperature, pressure, and catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Lemnalol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the tricyclic core or the substituents.

Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Lemnalol has shown potent anti-inflammatory properties. Studies indicate that it inhibits the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-treated macrophages . Additionally, it has been effective in reducing inflammation in various animal models:

- Carrageenan-induced inflammation : this compound significantly reduced swelling and pain.

- Chronic constriction injury-induced neuropathy : It alleviated symptoms associated with nerve injury.

- Gouty arthritis : Demonstrated efficacy in reducing inflammation caused by monosodium urate crystals .

Anti-Tumor Activity

Research has highlighted this compound's potential anti-cancer effects. In vitro studies have shown that this compound can inhibit tumor growth in certain cancer cell lines, including leukemia cells. The compound's mechanisms include inducing apoptosis and inhibiting cell proliferation . A notable study reported that extracts containing this compound exhibited anti-leukemia activity in the P-388 assay, suggesting its potential as an adjunct treatment in oncology .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neuropathic pain. It was found to inhibit spinal pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) when administered intrathecally . This suggests its potential application in treating neuroinflammatory conditions and chronic pain syndromes.

Case Study 1: Inhibition of Inflammatory Mediators

In a controlled study, this compound was administered to rats with induced inflammation. The results showed a marked decrease in the levels of TNF-α and phosphorylated NF-kB P65, indicating a reduction in inflammatory signaling pathways . This study underscores the potential of this compound as a therapeutic agent for inflammatory diseases.

Case Study 2: Pain Management

Another study focused on the efficacy of this compound in managing pain associated with neuropathic conditions. Rats subjected to chronic constriction injury displayed significant relief when treated with this compound, which inhibited the activation of microglia and astrocytes—key players in neuroinflammation . This finding points to this compound's role as a promising candidate for developing new analgesics.

Comparative Data Table

| Property | Mechanism | Model | Outcome |

|---|---|---|---|

| Anti-inflammatory | Inhibition of iNOS and COX-2 | LPS-treated macrophages | Reduced mediator expression |

| Anti-tumor | Induction of apoptosis | P-388 leukemia assay | Inhibited cell proliferation |

| Neuroprotective | Inhibition of TNF-α | Chronic constriction injury model | Alleviated neuropathic pain |

Wirkmechanismus

The mechanism by which Lemnalol exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Camphor: A bicyclic compound with a similar structure but different functional groups.

Borneol: Another bicyclic compound with a hydroxyl group, used in traditional medicine.

Isoborneol: An isomer of borneol with similar properties.

Uniqueness

Lemnalol is unique due to its tricyclic structure and specific stereochemistry. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel |

C15H24O |

|---|---|

Molekulargewicht |

220.35 g/mol |

IUPAC-Name |

1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol |

InChI |

InChI=1S/C15H24O/c1-8(2)10-5-6-15(4)11-7-12(16)9(3)14(15)13(10)11/h8,10-14,16H,3,5-7H2,1-2,4H3 |

InChI-Schlüssel |

LPXOPRGPLUWGKB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1CCC2(C3C1C2C(=C)C(C3)O)C |

Synonyme |

lemnalol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.